3-(Isoquinolin-4-yl)prop-2-yn-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

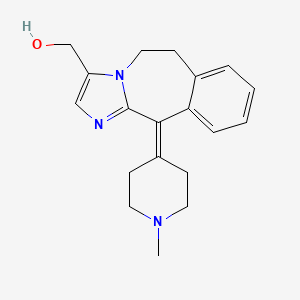

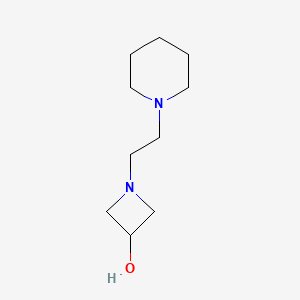

3-(Isoquinolin-4-yl)prop-2-yn-1-amine is a compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and organic synthesis. This compound features an isoquinoline ring attached to a prop-2-yn-1-amine moiety, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 3-(Isoquinolin-4-yl)prop-2-yn-1-amine can be achieved through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an amine, and an alkyne. For instance, benzaldehyde, piperidine, and phenylacetylene can be used as model substrates in the presence of a zinc oxide catalyst . Another method involves the use of tin and indium chlorides for the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives .

Chemical Reactions Analysis

3-(Isoquinolin-4-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring. Common reagents used in these reactions include stannous chloride dihydrate and indium powder. Major products formed from these reactions include quinoxalines and quinolin-8-amines.

Scientific Research Applications

3-(Isoquinolin-4-yl)prop-2-yn-1-amine has numerous applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: It is utilized in the synthesis of biologically active compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-4-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as monoamine oxidase (MAO) enzymes. The compound acts as an inhibitor of MAO-B, which is responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO-B, the compound helps in increasing the levels of neurotransmitters, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

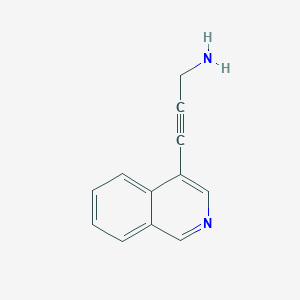

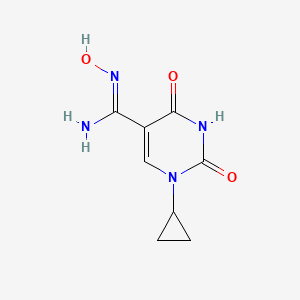

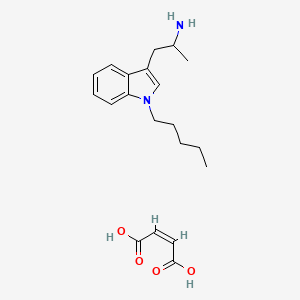

3-(Isoquinolin-4-yl)prop-2-yn-1-amine can be compared with other similar compounds such as:

3-(Quinolin-3-yl)prop-2-yn-1-amine: Similar structure but with a quinoline ring instead of isoquinoline.

3-(Pyrimidin-5-yl)prop-2-yn-1-amine: Contains a pyrimidine ring, offering different chemical properties.

3-(6-Methylpyridin-3-yl)prop-2-yn-1-amine: Features a methyl-substituted pyridine ring. The uniqueness of this compound lies in its isoquinoline ring, which provides distinct pharmacological properties and reactivity compared to its analogs.

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-isoquinolin-4-ylprop-2-yn-1-amine |

InChI |

InChI=1S/C12H10N2/c13-7-3-5-11-9-14-8-10-4-1-2-6-12(10)11/h1-2,4,6,8-9H,7,13H2 |

InChI Key |

XXAKRPXYEIATGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C#CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)

![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)

![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)